Boc-Tic-OH Boc-Tic-OH
Brand Name: Vulcanchem
CAS No.: 78879-20-6
VCID: VC21545445
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

Boc-Tic-OH

CAS No.: 78879-20-6

Cat. No.: VC21545445

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-Tic-OH - 78879-20-6

CAS No. 78879-20-6
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Standard InChI Key HFPVZPNLMJDJFB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Chemical Structure and Nomenclature

Boc-Tic-OH consists of a tetrahydroisoquinoline core structure with a carboxylic acid group and a Boc protecting group. This compound is identified by several systematic and common names in chemical literature and databases.

Chemical Identifiers

The compound is recognized by multiple nomenclature systems and identifiers, which are summarized in the following table:

Identifier TypeValue
Chemical Name(3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS Number78879-20-6 (L-isomer)
Molecular FormulaC15H19NO4
Molecular Weight277.32 g/mol
MDL NumberMFCD00143845

Common Synonyms

Boc-Tic-OH is known by several synonyms in scientific literature and commercial contexts:

  • (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

  • (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Boc-L-Tetrahydroisoquinoline-3-COOH

  • Boc-L-Tic

  • Boc-Tic

These multiple names reflect the compound's presence across different domains of chemistry and its various applications in research and development settings.

Stereochemistry and Isomers

Boc-Tic-OH exists in two stereoisomeric forms, the L-isomer (S configuration) and the D-isomer (R configuration), each with distinct properties and applications in peptide synthesis.

L-isomer (S-configuration)

The L-isomer of Boc-Tic-OH, with the S configuration at the C-3 position, is identified by CAS number 78879-20-6 . This isomer displays specific optical activity with [α]20/D +19.0±1.5° (c = 0.7% in methanol) . The L-isomer is the more commonly encountered form in nature and is frequently used in peptide synthesis to maintain natural amino acid stereochemistry in the resulting peptides.

D-isomer (R-configuration)

The D-isomer, with the R configuration at the C-3 position, is identified by CAS number 11592-35-1 or 115962-35-1 . This enantiomer is described as (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, or Boc-D-Tic-OH . The D-isomer is particularly valuable in developing peptides with enhanced resistance to enzymatic degradation, as the unnatural D-configuration can provide protection against proteolytic enzymes that typically recognize L-amino acids.

The availability of both stereoisomers enables researchers to develop peptides with tailored stereochemical properties, expanding the potential applications in pharmaceutical research and development.

Physical and Chemical Properties

Boc-Tic-OH exhibits specific physical and chemical properties that influence its handling, storage, and application in synthesis procedures. These properties are essential considerations for researchers working with this compound.

Physical State and Appearance

Boc-Tic-OH appears as a white to off-white solid at room temperature . Its physical state makes it manageable for weighing and transfer operations commonly performed in laboratory settings.

Thermal Properties

The compound demonstrates specific thermal behavior characterized by the following parameters:

PropertyValue
Melting Point125-126.5 °C
Boiling Point420.18 °C (rough estimate)

Other Physical Properties

Additional physical characteristics relevant to handling and applications include:

PropertyValue
Density1.1311 g/cm³ (rough estimate)
Refractive Index1.5080 (estimate)
pKa3.88 ± 0.20 (Predicted)
SolubilitySoluble in Methanol
Optical Activity[α]20/D +19.0 ± 1.5°, c = 0.7% in methanol

These properties guide researchers in selecting appropriate solvents, reaction conditions, and purification methods when working with Boc-Tic-OH.

Applications in Peptide Synthesis

Boc-Tic-OH serves as a versatile building block in peptide synthesis, contributing unique structural elements to the resulting peptides. Its applications span various synthetic methodologies and therapeutic development areas.

Role in Peptide Chemistry

The compound functions as a key building block in peptide synthesis, offering several advantages in the creation of biologically active peptides . The tetrahydroisoquinoline structure introduces conformational constraints that can enhance binding affinity and selectivity toward biological targets. Additionally, the Boc protecting group provides controlled reactivity during synthetic procedures, allowing for selective peptide bond formation.

Synthetic Methodologies

Boc-Tic-OH can be readily incorporated into peptides using various coupling methodologies:

  • Solid-Phase Peptide Synthesis (SPPS): The compound can be efficiently coupled to growing peptide chains anchored to solid supports

  • Solution-Phase Peptide Synthesis: It is compatible with liquid-phase coupling reactions for creating smaller peptides or peptide fragments

The versatility across different synthetic platforms makes Boc-Tic-OH a valuable tool in diverse peptide synthesis applications, from research-scale preparations to larger production processes.

Therapeutic Applications

Peptides incorporating Boc-Tic-OH derivatives have shown potential in various therapeutic areas. The tetrahydroisoquinoline structure can enhance peptide stability against enzymatic degradation, potentially improving the pharmacokinetic properties of resulting peptide therapeutics. This feature is particularly valuable in developing peptide-based drugs with improved bioavailability and duration of action.

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